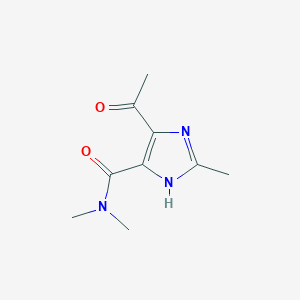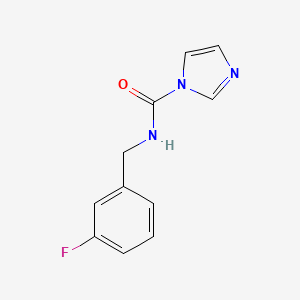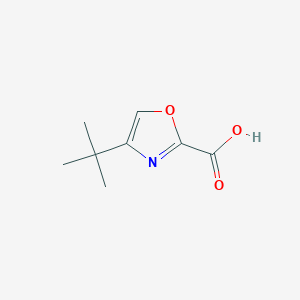
(3E)-1-Bromo-4-ethoxy-1,1-difluoro-3-methylbut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-1-Bromo-4-ethoxy-1,1-difluoro-3-methylbut-3-en-2-one is an organic compound characterized by the presence of bromine, ethoxy, and difluoromethyl groups. This compound is notable for its unique structure, which includes a conjugated enone system. It is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-Bromo-4-ethoxy-1,1-difluoro-3-methylbut-3-en-2-one typically involves the bromination of a precursor molecule followed by the introduction of ethoxy and difluoromethyl groups. One common method involves the use of bromine or a brominating agent in the presence of a catalyst to achieve selective bromination. Subsequent reactions introduce the ethoxy and difluoromethyl groups under controlled conditions to ensure the desired stereochemistry and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as distillation or recrystallization. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(3E)-1-Bromo-4-ethoxy-1,1-difluoro-3-methylbut-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
(3E)-1-Bromo-4-ethoxy-1,1-difluoro-3-methylbut-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (3E)-1-Bromo-4-ethoxy-1,1-difluoro-3-methylbut-3-en-2-one involves its interaction with specific molecular targets. The bromine atom and the conjugated enone system play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The difluoromethyl group can enhance the compound’s stability and influence its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
(3E)-1-Bromo-4-methoxy-1,1-difluoro-3-methylbut-3-en-2-one: Similar structure but with a methoxy group instead of an ethoxy group.
(3E)-1-Bromo-4-ethoxy-1,1-difluoro-3-ethylbut-3-en-2-one: Similar structure but with an ethyl group instead of a methyl group.
(3E)-1-Chloro-4-ethoxy-1,1-difluoro-3-methylbut-3-en-2-one: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
The uniqueness of (3E)-1-Bromo-4-ethoxy-1,1-difluoro-3-methylbut-3-en-2-one lies in its specific combination of functional groups, which confer distinct reactivity and properties
Properties
Molecular Formula |
C7H9BrF2O2 |
|---|---|
Molecular Weight |
243.05 g/mol |
IUPAC Name |
(E)-1-bromo-4-ethoxy-1,1-difluoro-3-methylbut-3-en-2-one |
InChI |
InChI=1S/C7H9BrF2O2/c1-3-12-4-5(2)6(11)7(8,9)10/h4H,3H2,1-2H3/b5-4+ |
InChI Key |
SSSPIOXDRNAHTR-SNAWJCMRSA-N |
Isomeric SMILES |
CCO/C=C(\C)/C(=O)C(F)(F)Br |
Canonical SMILES |
CCOC=C(C)C(=O)C(F)(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


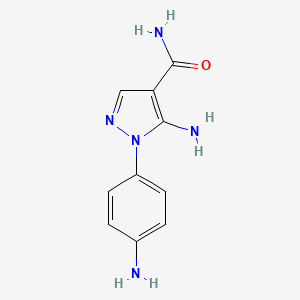

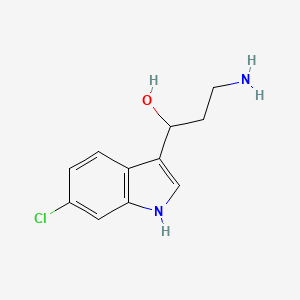
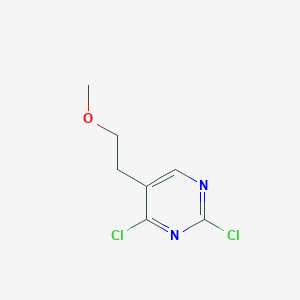

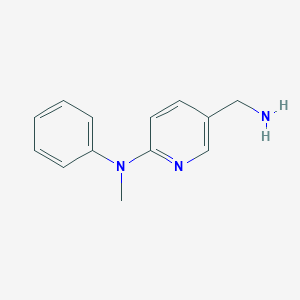
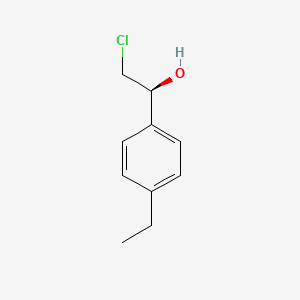

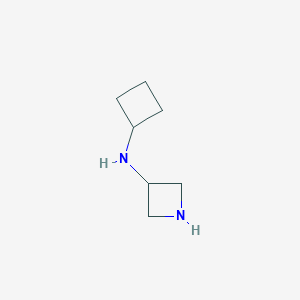
![2-Methyl-3-[(4-methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13181051.png)
